4-Nitrophenyl dimethylcarbamate

Catalog No.
S574613
CAS No.
7244-70-4
M.F
C9H10N2O4
M. Wt
210.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrophenyl dimethylcarbamate

CAS Number

7244-70-4

Product Name

4-Nitrophenyl dimethylcarbamate

IUPAC Name

(4-nitrophenyl) N,N-dimethylcarbamate

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

InChI

InChI=1S/C9H10N2O4/c1-10(2)9(12)15-8-5-3-7(4-6-8)11(13)14/h3-6H,1-2H3

InChI Key

YBRIFDNEMBTBMJ-UHFFFAOYSA-N

SMILES

CN(C)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Synonyms

4-nitrophenyl dimethylcarbamate, p-nitrophenyl dimethylcarbamate, PNP dimethylcarbamate

Canonical SMILES

CN(C)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Enzyme Substrate

-NPDM is a chromogenic substrate commonly used in enzyme assays for measuring choline esterase activity. Choline esterases are a group of enzymes that hydrolyze choline esters. In the presence of choline esterase, 4-NPDM is broken down into a yellow colored product, 4-nitrophenol. The intensity of the yellow color is directly proportional to the choline esterase activity, allowing for its quantification through spectrophotometry [1]. This application is particularly valuable in research on Alzheimer's disease and other neurological disorders where choline esterase activity is often impaired [2].

Source 1: Source 2:

Protein Research

-NPDM can be used as a labeling agent for proteins containing specific amino acid sequences. This technique, known as N-terminal labeling, involves the reaction of 4-NPDM with the primary amine group of the protein's N-terminus. The labeled protein can then be easily detected and purified using various methods like affinity chromatography [3]. This application is helpful in studying protein-protein interactions and protein modifications.

Source 3:

Biochemical Studies

-NPDM serves as a model compound for studying the mechanisms of carbamate inhibition of enzymes. Carbamates are a class of pesticides that act by inhibiting acetylcholinesterase, an enzyme crucial for nerve impulse transmission. Research using 4-NPDM helps scientists understand the interaction between carbamates and enzymes, which can aid in the development of safer and more targeted pesticides [4].

Source 4:

4-Nitrophenyl dimethylcarbamate is an organic compound with the chemical formula C9H10N2O4C_9H_{10}N_2O_4. It features a nitrophenyl group attached to a dimethylcarbamate moiety, making it a derivative of both nitrophenol and carbamate compounds. This compound is characterized by its pale yellow crystalline appearance and is known for its moderate toxicity. The presence of the nitro group significantly influences its chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and agrochemicals .

4-NPDC acts as a substrate for the enzyme chymotrypsin. Chymotrypsin is a serine protease that cleaves peptide bonds at the C-terminal side of aromatic or bulky hydrophobic amino acids. The carbamate group of 4-NPDC mimics the peptide bond, attracting the active site of chymotrypsin. The enzyme cleaves the ester bond in 4-NPDC, releasing the chromophore (colored molecule) 4-nitrophenol, allowing for the measurement of chymotrypsin activity through absorbance at a specific wavelength [, ].

, primarily due to its electrophilic nature. Common reactions include:

  • Nucleophilic Substitution: The compound can undergo nucleophilic attack on the carbonyl carbon, leading to the formation of new derivatives. This reaction is often facilitated by bases such as triethylamine or sodium hydroxide .
  • Hydrolysis: In aqueous conditions, 4-nitrophenyl dimethylcarbamate can hydrolyze to yield 4-nitrophenol and dimethylamine, a process that is often catalyzed by acidic or basic conditions .
  • Acetylcholinesterase Inhibition: This compound has been studied for its ability to inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation, which has implications for neuropharmacology .

4-Nitrophenyl dimethylcarbamate exhibits notable biological activities, particularly as an insecticide. It acts as an inhibitor of acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts. This mechanism underlies its potential use in agricultural applications as an aphicide and insecticide . Additionally, studies have shown that it can modify enzyme activity, affecting binding sites for substrates like NADH in aldehyde dehydrogenase, which may enhance fluorescence signals used in biochemical assays .

The synthesis of 4-nitrophenyl dimethylcarbamate typically involves the reaction of 4-nitrophenol with dimethylcarbamoyl chloride or dimethylamine under controlled conditions. The general steps include:

  • Preparation of the Carbamoyl Chloride: Dimethylcarbamoyl chloride is synthesized from dimethylamine and phosgene or other activating agents.
  • Nucleophilic Attack: The prepared carbamoyl chloride reacts with 4-nitrophenol in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution.
  • Purification: The resulting product is purified through recrystallization or chromatography to obtain pure 4-nitrophenyl dimethylcarbamate .

4-Nitrophenyl dimethylcarbamate finds applications in various fields:

  • Agriculture: As an insecticide, it is used to control pest populations by inhibiting acetylcholinesterase activity.
  • Biochemical Research: It serves as a reagent in enzyme assays and studies involving protein modifications due to its ability to form stable adducts with enzymes .
  • Synthesis of Bioconjugates: Its stable carbamate linkage allows for the development of bioconjugates used in drug delivery systems and biomaterials .

Interaction studies involving 4-nitrophenyl dimethylcarbamate focus on its binding properties with enzymes and other biological molecules. For instance:

  • Aldehyde Dehydrogenase Modification: The compound modifies aldehyde dehydrogenase by forming stable adducts that alter enzyme kinetics and substrate binding properties .
  • Fluorescence Enhancement: The binding of NADH to modified enzymes shows enhanced fluorescence, which can be quantitatively measured, providing insights into enzyme activity under various conditions .

Several compounds share structural similarities with 4-nitrophenyl dimethylcarbamate, each exhibiting unique properties:

Compound NameStructure TypeKey Characteristics
4-NitrophenolPhenolic CompoundPrecursor for many chemical syntheses; moderate toxicity.
Dimethylcarbamoyl chlorideCarbamate DerivativeReactive intermediate used for synthesizing carbamates.
N,N-Dimethyl-4-nitroanilineAromatic AmineUsed in dye synthesis; exhibits different reactivity patterns.
4-Nitrophenyl chloroformateReactive CarbonateUsed for blocking hydroxyl groups; safer alternative to phosgene .

XLogP3

1.5

LogP

1.5 (LogP)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

7244-70-4

Wikipedia

4-Nitrophenyl dimethylcarbamate

Dates

Modify: 2023-08-15

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